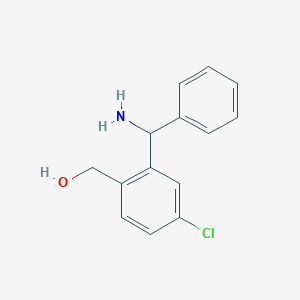![molecular formula C8H10O B14651929 2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane CAS No. 53011-95-3](/img/structure/B14651929.png)
2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane is a bicyclic compound with a unique structure that includes an oxygen bridge.
Méthodes De Préparation
The synthesis of 2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. Industrial production methods may involve catalytic hydrogenation of hydroquinone to generate cyclohexane-1,4-diol, which can then be further processed to form the target compound .
Analyse Des Réactions Chimiques
2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Reduction: Reductive ring opening can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitutions can occur at the ethereal bridge, often induced by acids or bases.
Major products formed from these reactions include epoxides, diols, and various substituted derivatives .
Applications De Recherche Scientifique
2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, which can lead to the formation of bioactive molecules. These molecules can interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
7-Oxabicyclo[2.2.1]heptane: This parent compound shares the same bicyclic structure but lacks the dimethylidene groups.
Cantharidin: A naturally occurring compound with a similar bicyclic structure, known for its vesicant properties.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Another derivative with additional carboxylic acid groups, used in various chemical syntheses.
Propriétés
Numéro CAS |
53011-95-3 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
2,3-dimethylidene-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H10O/c1-5-6(2)8-4-3-7(5)9-8/h7-8H,1-4H2 |
Clé InChI |
PIPHVRHNOZVJIH-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2CCC(C1=C)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



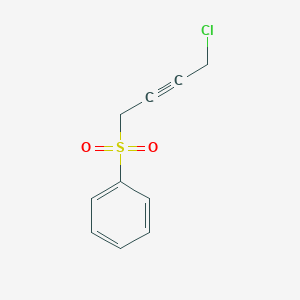
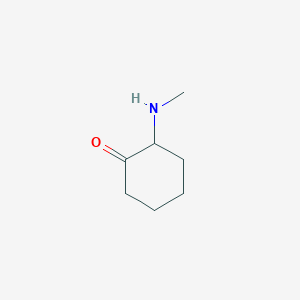
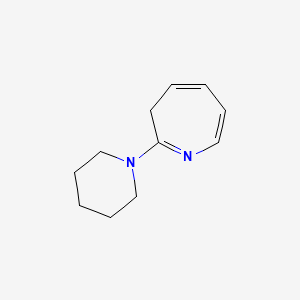
![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
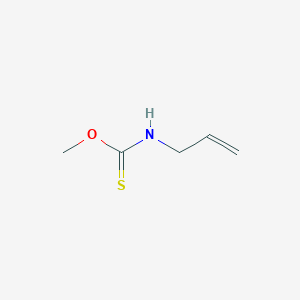
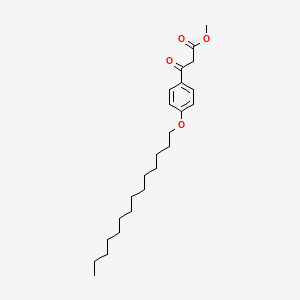
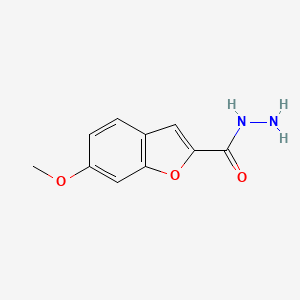
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)
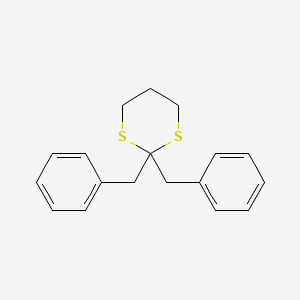
![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
